2,4,7-Trimethyl-6-(2-pentoxyphenyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
2,4,7-Trimethyl-6-(2-pentoxyphenyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a molecular formula of C21H25N5O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trimethyl-6-(2-pentoxyphenyl)purino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting with the preparation of the core purine structure. One common approach is the condensation of appropriate precursors under controlled conditions to form the desired purine derivative. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and adjusting reaction conditions can help maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trimethyl-6-(2-pentoxyphenyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2,4,7-Trimethyl-6-(2-pentoxyphenyl)purino[7,8-a]imidazole-1,3-dione may be studied for its potential interactions with biological macromolecules, such as DNA or proteins. Its ability to bind to specific targets can provide insights into molecular mechanisms and pathways.
Medicine
In the field of medicine, this compound could be explored for its therapeutic potential. Its interactions with biological targets may lead to the development of new drugs or treatments for various diseases.
Industry
In industry, this compound may find applications in the development of new materials or chemical processes. Its unique properties could be harnessed for innovative solutions in various sectors.
Mechanism of Action
The mechanism by which 2,4,7-Trimethyl-6-(2-pentoxyphenyl)purino[7,8-a]imidazole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzoyl chloride
2,4,6-Trimethylbenzoyl peroxide
2,4,6-Trimethylbenzoyl hydrazine
Uniqueness
2,4,7-Trimethyl-6-(2-pentoxyphenyl)purino[7,8-a]imidazole-1,3-dione stands out due to its unique purine structure and the presence of the 2-pentoxyphenyl group. This combination of features distinguishes it from other similar compounds and may contribute to its distinct properties and applications.
Properties
IUPAC Name |
2,4,7-trimethyl-6-(2-pentoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-5-6-9-12-29-16-11-8-7-10-15(16)26-14(2)13-25-17-18(22-20(25)26)23(3)21(28)24(4)19(17)27/h7-8,10-11,13H,5-6,9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFVVRREVICSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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